molecular formula C14H22Cl2N2 B1394997 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220021-26-0

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1394997
CAS No.: 1220021-26-0
M. Wt: 289.2 g/mol
InChI Key: ZFMUGKJUYMSUNS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a base-mediated diastereoselective [4 + 1] cycloaddition has been developed to afford 3,2′-pyrrolidinyl spirooxindoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For instance, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride has a molecular weight of 243.18 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis Improvements : The compound serves as an important intermediate for organic synthesis. Improvements in its synthesis were achieved by using a mixture of P2O5/ POCl3 as the dehydrating agent, indicating its relevance in chemical synthesis processes (Ta, 2013).
  • Ugi Reaction and C-H Functionalization : It undergoes redox-neutral α-amidation with concurrent N-alkylation, promoted by acetic acid. This reaction represents a new variant of the Ugi reaction, demonstrating its utility in developing novel chemical reactions (Zhu & Seidel, 2016).
  • Lewis Acid Catalyzed Reactions : It's used in reactions involving Lewis acids, highlighting its role in facilitating diverse chemical transformations (Lu & Shi, 2007).
  • Pyrrolidine Substituent Removal : Studies on dehydrogenation of isoquinoline derivatives including this compound provide insights into the behavior of pyrrolidinyl groups in chemical reactions (Mahboobi et al., 1994).

Biological and Medicinal Research

  • Neurological Research : It was identified in parkinsonian and normal human brains. Its presence, especially in increased amounts in Parkinson's disease, suggests its potential role as an endogenous neurotoxin (Niwa et al., 1987).
  • Antiglioma Activity : Some derivatives of this compound have shown selective blocking of the growth of C6 glioma cells, indicating its potential in cancer research (Mohler et al., 2006).
  • Solid Phase Synthesis : Its solid-phase synthesis highlights its applicability in developing pharmaceutical compounds (Hutchins & Chapman, 1996).
  • Antifertility Agents : It has been explored as a nonsteroidal compound with potential antifertility effects in human females (Paul et al., 1972).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its properties. For instance, Phenylboronic acid, a different compound, is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUGKJUYMSUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

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